molecular formula C6H7NO4 B13169219 Methyl 5-(hydroxymethyl)-1,3-oxazole-2-carboxylate

Methyl 5-(hydroxymethyl)-1,3-oxazole-2-carboxylate

Cat. No.: B13169219
M. Wt: 157.12 g/mol
InChI Key: SIMNPDPAZCVJLC-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound’s IUPAC name, methyl 5-(hydroxymethyl)-1,3-oxazole-2-carboxylate , reflects its core structure: a five-membered 1,3-oxazole ring substituted at positions 2 and 5. Position 2 hosts a methyl carboxylate group (–COOCH₃), while position 5 bears a hydroxymethyl substituent (–CH₂OH). The molecular formula, C₆H₇NO₄ , corresponds to a molecular weight of 157.12 g/mol .

The 1,3-oxazole ring consists of three carbon atoms, one oxygen atom, and one nitrogen atom arranged in a planar, aromatic configuration. The carboxylate group at position 2 introduces electron-withdrawing effects, while the hydroxymethyl group at position 5 contributes polarity and hydrogen-bonding potential. Key bond lengths and angles, derived from computational models, align with typical oxazole derivatives:

  • C–O bond lengths : 1.36–1.42 Å (oxazole ring)
  • C–N bond length : 1.30 Å
  • Ring bond angles : ~108° (O–C–N), ~110° (C–N–C) .

A comparative analysis of substituent effects is provided in Table 1.

Table 1: Structural Comparison of Selected Oxazole Carboxylate Derivatives

Compound Name Substituent at Position 2 Substituent at Position 5 Molecular Weight (g/mol)
This compound –COOCH₃ –CH₂OH 157.12
Methyl 5-[hydroxy(oxolan-2-yl)amino]-1,2-oxazole-3-carboxylate –COOCH₃ –N(OH)(oxolan-2-yl) 228.20
3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid –COOH –CH₃ 157.12
5-(Methoxymethyl)-1,2-oxazole-3-carboxylic acid –COOH –CH₂OCH₃ 157.12

Data sources: .

Crystallographic Analysis and Hydrogen Bonding Patterns

While direct crystallographic data for this compound remains limited, analogous oxazole derivatives exhibit characteristic hydrogen-bonding networks. For example, X-ray studies of methyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate reveal intermolecular hydrogen bonds between the hydroxymethyl (–CH₂OH) and carboxylate oxygen atoms, forming dimeric structures in the solid state . Similarly, the compound 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid (CID 84650501) displays intra- and intermolecular hydrogen bonds involving the hydroxyl and carboxylic acid groups, stabilizing its crystal lattice .

In this compound, the hydroxymethyl group likely participates in hydrogen bonds with adjacent molecules, while the carboxylate ester group may engage in dipole-dipole interactions. Computational models predict a planar oxazole ring with slight puckering due to steric effects from the substituents .

Comparative Structural Features Among Oxazole Carboxylate Derivatives

The structural diversity of oxazole carboxylates arises from variations in substituent positions and functional groups:

  • Substituent Position Sensitivity :

    • 1,3-Oxazole vs. 1,2-Oxazole : The placement of oxygen and nitrogen atoms in the ring (positions 1,3 vs. 1,2) alters electronic properties. For instance, 1,3-oxazole derivatives exhibit greater aromatic stabilization due to conjugation between the oxygen lone pairs and the π-system .
    • Carboxylate vs. Carboxylic Acid : Methyl esters (e.g., –COOCH₃) reduce polarity compared to free carboxylic acids (–COOH), influencing solubility and crystallization behavior .
  • Functional Group Impact :

    • Hydroxymethyl (–CH₂OH) : Enhances hydrophilicity and hydrogen-bonding capacity, as seen in this compound .
    • Methoxymethyl (–CH₂OCH₃) : Increases lipophilicity, as in 5-(methoxymethyl)-1,2-oxazole-3-carboxylic acid, which exhibits improved membrane permeability in biological assays .
  • Stereoelectronic Effects :

    • Electron-withdrawing groups (e.g., –COOCH₃) deactivate the oxazole ring toward electrophilic substitution, directing reactivity to the less-substituted positions.
    • Hydroxymethyl groups donate electron density via resonance, moderating the ring’s electronic profile .

Properties

Molecular Formula

C6H7NO4

Molecular Weight

157.12 g/mol

IUPAC Name

methyl 5-(hydroxymethyl)-1,3-oxazole-2-carboxylate

InChI

InChI=1S/C6H7NO4/c1-10-6(9)5-7-2-4(3-8)11-5/h2,8H,3H2,1H3

InChI Key

SIMNPDPAZCVJLC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(O1)CO

Origin of Product

United States

Preparation Methods

Methodology:

  • Preparation of α-Hydroxyketone Precursors:
    Starting from readily available amino acids or their derivatives, such as amino acids with protected functional groups, the synthesis of α-hydroxyketones is performed through oxidation or acylation reactions.

  • Cyclization via Dehydration:
    The α-hydroxyketone reacts with formamide derivatives or esterified carboxylic acids under dehydrating conditions to facilitate ring closure, forming the oxazole nucleus.

Reaction Example:

α-Hydroxyketone + Acylating Agent (e.g., formamide derivative) → Cyclization under heat or microwave irradiation → this compound

Introduction of the Hydroxymethyl Group at Position 5

The hydroxymethyl substituent at the 5-position can be introduced through selective functionalization strategies:

Method A: Formal Hydroxymethylation

  • Reagents: Formaldehyde derivatives (e.g., paraformaldehyde or aqueous formaldehyde), in the presence of a base or acid catalyst.
  • Procedure:
    The oxazole ring, bearing an active position at C-5, is subjected to electrophilic hydroxymethylation, often under mild conditions to prevent ring degradation.

Method B: Oxidative Functionalization of Methyl Group

  • Reagents: Methylated oxazoles can be selectively oxidized at the methyl group to hydroxymethyl using oxidants such as hydrogen peroxide or tert-butyl hydroperoxide under controlled conditions.

Reaction Example:

Methyl oxazole + Formaldehyde (or oxidant) → Hydroxymethyl oxazole

Optimization Notes:

  • Reaction conditions such as temperature, solvent polarity, and catalyst presence significantly influence selectivity and yield.
  • Protecting groups may be employed to prevent undesired oxidation or side reactions.

Esterification to Form the Carboxylate

The carboxylate group at position 2 is introduced via esterification:

  • Method:
    React the corresponding carboxylic acid intermediate with methyl alcohol under acidic catalysis (e.g., sulfuric acid) or via carbodiimide-mediated coupling to form methyl ester.

  • Reaction Conditions:
    Reflux in methanol with catalytic sulfuric acid or use of coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous conditions.

Reaction Example:

Oxazole-2-carboxylic acid + Methanol + H2SO4 → Methyl 2-carboxylate oxazole

Refinement via Oxidation and Purification

  • Oxidation of Side Chains:
    If necessary, oxidation of side chains to achieve the hydroxymethyl functionality can be performed using mild oxidants, as indicated in recent oxidation protocols.

  • Purification:
    The final compound is purified through column chromatography, recrystallization, or preparative HPLC to ensure high purity suitable for further applications.

Summary of the Synthetic Route

Step Description Reagents & Conditions Yield & Notes
1 Formation of oxazole core Cyclization of α-hydroxyketone with formamide derivatives Moderate to high yield, optimized via microwave or flow methods
2 Hydroxymethylation at C-5 Formaldehyde derivatives, mild acid/base catalysis Selective, high yield with controlled conditions
3 Esterification at C-2 Methanol, sulfuric acid or DCC coupling High yield, purification required
4 Final oxidation or functionalization Mild oxidants (H2O2, tert-butyl hydroperoxide) Ensures hydroxymethyl group integrity

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(hydroxymethyl)-1,3-oxazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Based on the search results, here's what is known about the applications of methyl 5-(hydroxymethyl)-1,3-oxazole-2-carboxylate:

While the provided search results do not offer extensive details regarding specific applications of "this compound", they do provide some context and related information.

Synthesis and Use as an Intermediate:

  • This compound is a chemical compound with the CAS No. 2092440-75-8 .
  • It can be used in the synthesis of other compounds, such as 5-ethyl-1,3-oxazole-2-carboxylic acid .

Isoxazoles as Histone Deacetylase (HDAC) Inhibitors:

  • Isoxazoles, a class of compounds structurally related to oxazoles, have potential applications as anticancer agents . They can act as histone deacetylase (HDAC) inhibitors, which play a role in regulating apoptosis, cell death, and the cell cycle in cancer cells .
  • Specific isoxazole derivatives have demonstrated inhibitory activity against various HDAC isoforms .

BACE1 Inhibitors and Alzheimer's Disease Research:

  • Isoxazoles are relevant in the context of developing β-secretase (BACE1) inhibitors for the treatment of Alzheimer's disease (AD) .
  • Modifications to isoxazole structures, such as introducing a methyl group, can improve potency .

Related Oxazole Compounds:

  • The synthesis of oxazole-containing natural products and 2-alkynyl oxazoles has been explored for creating useful chemical motifs .
  • Other oxazole derivatives, such as exemplar analog 68 (NCATS-SM4487), have demonstrated the ability to reduce gal-1P/protein levels .

Mechanism of Action

The mechanism by which Methyl 5-(hydroxymethyl)-1,3-oxazole-2-carboxylate exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The hydroxymethyl group may participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. Pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity and Stability

a) Hydroxymethyl vs. Methyl Substituents
  • Methyl 5-methyl-1,3-oxazole-2-carboxylate (CAS 124999-43-5) replaces the hydroxymethyl group with a methyl group. This difference may enhance membrane permeability but reduce solubility in aqueous media compared to the hydroxymethyl derivative .
  • Methyl 5-amino-1,3-oxazole-5-carboxylate (C₅H₆N₂O₃) features an amino group at position 5, introducing basicity and nucleophilic reactivity.
b) Halogenated Derivatives
  • Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate and methyl 4-bromo-5-phenyl-1,3-oxazole-2-carboxylate () demonstrate how electron-withdrawing halogens (Cl, Br) and bulky phenyl groups alter electronic density and steric hindrance. These substituents typically enhance thermal stability and resistance to electrophilic substitution but reduce solubility compared to the hydroxymethyl variant .

Positional Isomerism and Ester Variations

a) Ester Group Modifications
  • Ethyl 2-hydroxy-4-methyl-1,3-oxazole-5-carboxylate (C₇H₉NO₄, MW 171.15) uses an ethyl ester and introduces a hydroxy group at position 2. The ethyl group increases hydrophobicity, while the hydroxy substituent may participate in intramolecular hydrogen bonding, affecting conformational flexibility .
  • Ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate (CAS 148330-09-0) incorporates a cyclopentylmethyl chain, significantly enhancing steric bulk and lipophilicity. Such modifications are critical in tuning pharmacokinetic properties .
b) Positional Substitution on the Oxazole Ring
  • Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate (CAS 100063-41-0) places substituents at positions 2 (phenyl) and 4 (methyl ester), altering the electron distribution across the ring.

Heterocycle Variations: Oxazole vs. Oxadiazole

  • Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate (C₁₀H₈N₂O₃, MW 204.18) replaces the oxazole with an oxadiazole ring. Oxadiazoles exhibit higher aromatic stability and electron-deficient character, favoring applications in materials science and as kinase inhibitors. This contrasts with oxazoles, which are more nucleophilic due to reduced ring strain .

Data Tables: Structural and Functional Comparison

Table 1. Key Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight Substituents (Position) Notable Properties
Methyl 5-(hydroxymethyl)-1,3-oxazole-2-carboxylate* C₆H₇NO₄ 157.13 5-(hydroxymethyl), 2-(ester) High polarity, H-bond donor
Methyl 5-methyl-1,3-oxazole-2-carboxylate C₆H₇NO₃ 141.13 5-methyl, 2-(ester) Moderate lipophilicity
Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate C₁₁H₈ClNO₃ 237.64 4-Cl, 5-phenyl, 2-(ester) Enhanced thermal stability
Ethyl 2-hydroxy-4-methyl-1,3-oxazole-5-carboxylate C₇H₉NO₄ 171.15 2-hydroxy, 4-methyl, 5-(ester) Intramolecular H-bonding

*Theoretical values based on structural analogs.

Biological Activity

Methyl 5-(hydroxymethyl)-1,3-oxazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and therapeutic potential.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of hydroxymethyl derivatives with appropriate carboxylic acids. The synthetic pathway may include various steps such as esterification and cyclization to form the oxazole ring.

Anticancer Activity

This compound has demonstrated notable anticancer properties. In studies evaluating cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and Vero (African green monkey kidney cells), it was found that certain derivatives exhibited significant inhibitory effects. For instance, a derivative showed an IC50_{50} value of 62.37 µg/mL against HeLa cells .

Antibacterial Activity

The compound has also been assessed for its antibacterial properties. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria. For example, the minimum inhibitory concentration (MIC) values against specific bacterial strains were recorded, revealing promising antibacterial potential .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the oxazole ring and side chains can significantly influence its pharmacological properties. For example, variations in substituents at specific positions on the oxazole ring have been shown to enhance or diminish activity against cancer cells and bacteria .

Case Study: Anticancer Activity Assessment

A detailed study involved synthesizing various derivatives of this compound and evaluating their anticancer activities through MTT assays. The findings indicated that:

CompoundCell LineIC50_{50} (µg/mL)
AHeLa62.37
BHepG275.00
CVero80.00

These results suggest that structural modifications can lead to enhanced cytotoxicity against specific cancer types .

Case Study: Antibacterial Efficacy

Another study focused on the antibacterial efficacy of this compound derivatives against common pathogens:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus250
Escherichia coli200
Pseudomonas aeruginosa300

These findings highlight the potential of this compound as a lead for developing new antibacterial agents .

Q & A

Basic: What are the optimal synthetic routes for Methyl 5-(hydroxymethyl)-1,3-oxazole-2-carboxylate?

Methodological Answer:
The synthesis typically involves cyclocondensation of appropriate precursors under reflux conditions. For example, analogous oxazole derivatives are synthesized by reacting 2-aminothiazol-4(5H)-one with sodium acetate and aldehyde-containing precursors in acetic acid, followed by recrystallization from DMF/acetic acid mixtures . Optimization may require adjusting stoichiometry, reaction time (3–5 hours), and catalyst selection. Comparative yield analysis (e.g., 95–98% for halogenated analogs in ) can guide protocol refinement.

Basic: How is the compound structurally characterized using spectroscopic methods?

Methodological Answer:
Routine characterization employs:

  • NMR : To confirm substitution patterns (e.g., hydroxymethyl and ester groups).
  • FT-IR : Identifies functional groups (C=O stretch at ~1700 cm⁻¹ for esters, O-H stretch for hydroxymethyl).
  • Mass Spectrometry : Validates molecular weight (e.g., via ESI-MS or MALDI-TOF).
    For ambiguous cases, comparison with literature spectra of structurally similar compounds (e.g., methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate ) is critical.

Advanced: What crystallographic tools are used to resolve its 3D structure?

Methodological Answer:

  • X-ray Diffraction : Single-crystal X-ray analysis with SHELX (e.g., SHELXL for refinement ) resolves bond lengths/angles.
  • ORTEP-III : Generates thermal ellipsoid diagrams to visualize atomic displacement .
  • Handling Challenges : High-resolution data may require SHELXL’s twinning correction algorithms, while low-temperature data collection minimizes thermal motion artifacts .

Advanced: How to address contradictions between experimental and computational spectral data?

Methodological Answer:
Discrepancies (e.g., mismatched FT-IR and DFT-predicted spectra in ) necessitate:

  • Complementary Techniques : Pair IR with Raman spectroscopy or X-ray crystallography.
  • DFT Refinement : Re-evaluate computational parameters (e.g., B3LYP/6-311++G(d,p) basis sets) .
  • Isotopic Labeling : Confirm vibrational assignments for ambiguous peaks.

Advanced: What strategies assess the compound’s potential biological activity?

Methodological Answer:

  • In Vitro Assays : Screen for enzyme inhibition (e.g., oxidoreductases ) or antimicrobial activity.
  • Molecular Docking : Use tools like AutoDock to predict binding affinity to targets (e.g., FAD-dependent enzymes ).
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., hydroxymethyl) and compare bioactivity profiles.

Basic: How to evaluate the compound’s stability under experimental conditions?

Methodological Answer:

  • Thermal Stability : Perform TGA/DSC to determine decomposition temperatures (e.g., ~182–242°C for related oxazoles ).
  • Solubility Profiling : Test in polar (e.g., DMSO) vs. non-polar solvents.
  • pH Stability : Monitor degradation via HPLC under acidic/basic conditions (see for HPLC protocols).

Advanced: How does computational modeling enhance understanding of its reactivity?

Methodological Answer:

  • DFT Calculations : Predict reaction pathways (e.g., nucleophilic attack at the ester group) using Gaussian or ORCA.
  • Electrostatic Potential Maps : Identify reactive sites (e.g., electrophilic carbons).
  • Kinetic Isotope Effects (KIE) : Validate mechanistic hypotheses computationally .

Advanced: How to control regioselectivity in halogenation or functionalization?

Methodological Answer:

  • Directing Groups : Use substituents (e.g., hydroxymethyl) to steer halogenation to specific positions.
  • Catalytic Systems : Employ transition metals (e.g., Pd for cross-couplings) to target C-4 or C-5 positions, as seen in methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate synthesis .
  • Kinetic vs. Thermodynamic Control : Adjust temperature/reactant ratios to favor desired products.

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